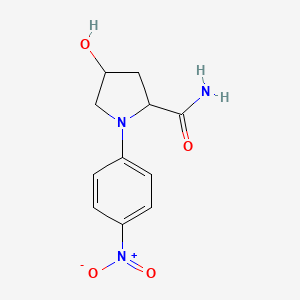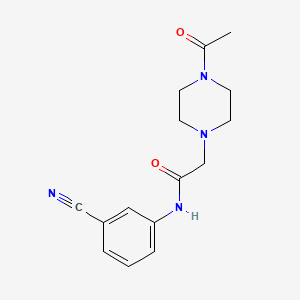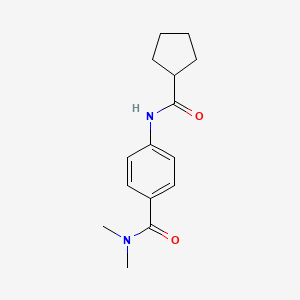
N-(4-bromo-3-methylphenyl)-N-methyl-N-(thien-2-ylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-3-methylphenyl)-N-methyl-N-(thien-2-ylsulfonyl)glycinamide, also known as BMT-047, is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound has been found to possess potent anti-inflammatory and analgesic properties, making it a potential therapeutic agent for the treatment of various inflammatory disorders.
Mécanisme D'action
The exact mechanism of action of N-(4-bromo-3-methylphenyl)-N-methyl-N-(thien-2-ylsulfonyl)glycinamide is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the NF-κB pathway. NF-κB is a transcription factor that plays a key role in the inflammatory response. N-(4-bromo-3-methylphenyl)-N-methyl-N-(thien-2-ylsulfonyl)glycinamide has been shown to inhibit the activation of NF-κB and the subsequent production of pro-inflammatory cytokines and enzymes.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-N-methyl-N-(thien-2-ylsulfonyl)glycinamide has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in serum and tissues. N-(4-bromo-3-methylphenyl)-N-methyl-N-(thien-2-ylsulfonyl)glycinamide also reduces the expression of COX-2 and iNOS, which are key enzymes involved in the inflammatory response. In addition, N-(4-bromo-3-methylphenyl)-N-methyl-N-(thien-2-ylsulfonyl)glycinamide has been shown to exhibit potent analgesic effects in various animal models of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-bromo-3-methylphenyl)-N-methyl-N-(thien-2-ylsulfonyl)glycinamide is its potent anti-inflammatory and analgesic properties. This makes it a potential therapeutic agent for the treatment of various inflammatory disorders. However, there are also some limitations to using N-(4-bromo-3-methylphenyl)-N-methyl-N-(thien-2-ylsulfonyl)glycinamide in lab experiments. One of the main limitations is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, more research is needed to fully understand the mechanism of action of N-(4-bromo-3-methylphenyl)-N-methyl-N-(thien-2-ylsulfonyl)glycinamide and its potential side effects.
Orientations Futures
There are several future directions for the study of N-(4-bromo-3-methylphenyl)-N-methyl-N-(thien-2-ylsulfonyl)glycinamide. One potential direction is to investigate its potential therapeutic effects in various inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as a novel analgesic agent for the treatment of chronic pain. Further research is also needed to fully understand the mechanism of action of N-(4-bromo-3-methylphenyl)-N-methyl-N-(thien-2-ylsulfonyl)glycinamide and its potential side effects. Finally, the development of more potent and selective analogs of N-(4-bromo-3-methylphenyl)-N-methyl-N-(thien-2-ylsulfonyl)glycinamide could lead to the discovery of even more effective anti-inflammatory and analgesic agents.
Méthodes De Synthèse
The synthesis of N-(4-bromo-3-methylphenyl)-N-methyl-N-(thien-2-ylsulfonyl)glycinamide involves the reaction of 4-bromo-3-methylbenzoic acid with N-methylthiourea to form N-(4-bromo-3-methylphenyl)-N-methylthiourea. This intermediate is then reacted with thionyl chloride to form N-(4-bromo-3-methylphenyl)-N-methylisothiourea. Finally, this compound is reacted with thien-2-ylsulfonyl chloride to form the desired product, N-(4-bromo-3-methylphenyl)-N-methyl-N-(thien-2-ylsulfonyl)glycinamide.
Applications De Recherche Scientifique
N-(4-bromo-3-methylphenyl)-N-methyl-N-(thien-2-ylsulfonyl)glycinamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in vitro and in vivo. N-(4-bromo-3-methylphenyl)-N-methyl-N-(thien-2-ylsulfonyl)glycinamide also reduces the expression of COX-2 and iNOS, which are key enzymes involved in the inflammatory response. In addition, N-(4-bromo-3-methylphenyl)-N-methyl-N-(thien-2-ylsulfonyl)glycinamide has been shown to exhibit potent analgesic effects in various animal models of pain.
Propriétés
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[methyl(thiophen-2-ylsulfonyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3S2/c1-10-8-11(5-6-12(10)15)16-13(18)9-17(2)22(19,20)14-4-3-7-21-14/h3-8H,9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWCMCGZEBKHQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CN(C)S(=O)(=O)C2=CC=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(6-methylheptan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7534379.png)
![2-[(2,4-Dichlorophenyl)methylsulfonyl]-1-(2-methoxyethyl)-4,5-dimethylimidazole](/img/structure/B7534389.png)



![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 3-(diethylsulfamoyl)benzoate](/img/structure/B7534411.png)
![2-[[4-(4-Methoxyphenyl)-5-(1-piperidin-1-ylethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone](/img/structure/B7534430.png)

![4-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]piperazin-2-one](/img/structure/B7534437.png)
![1-(2-chloro-5-methoxyphenyl)-3-[(1-methyl-3,4-dihydro-2H-quinolin-4-yl)methyl]urea](/img/structure/B7534443.png)
![[1-(4-Morpholin-4-ylsulfonylanilino)-1-oxopropan-2-yl] 2-(thiophen-2-ylsulfonylamino)benzoate](/img/structure/B7534445.png)
![6-(3-phenoxyphenyl)-3-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B7534446.png)
